molecular formula C9H14N2 B1617496 N-(o-Tolyl)ethylenediamine CAS No. 21702-27-2

N-(o-Tolyl)ethylenediamine

Cat. No.: B1617496
CAS No.: 21702-27-2
M. Wt: 150.22 g/mol
InChI Key: MZBASJHBBLIDBH-UHFFFAOYSA-N
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Description

N-(o-Tolyl)ethylenediamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.226 g/mol . Its CAS registry number is 21702-27-2 . This ethylenediamine derivative is primarily utilized in research and analytical chemistry applications. It can be effectively separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and is suitable for various research purposes, including the isolation of impurities in preparative separation and applications in pharmacokinetic studies . For mass spectrometry (MS) compatible workflows, phosphoric acid in the mobile phase can be replaced with formic acid . As a chemical building block, this compound is part of a broader class of ethylenediamine derivatives which are often employed in the synthesis of more complex molecules, such as Schiff base ligands and their metal complexes, which are areas of significant interest in green chemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

N'-(2-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBASJHBBLIDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176090
Record name N-(o-Tolyl)ethylenediamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21702-27-2
Record name N1-(2-Methylphenyl)-1,2-ethanediamine
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Record name N-(o-Tolyl)ethylenediamine
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Record name N-(o-Tolyl)ethylenediamine
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Record name N-(o-tolyl)ethylenediamine
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Record name N-(o-Tolyl)ethylenediamine
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Preparation Methods

Reductive Amination of o-Tolualdehyde

This method employs reductive amination to couple ethylenediamine with o-tolualdehyde, followed by hydrogenation.

Procedure :

  • Step 1 : o-Tolualdehyde (1.0 equiv) is reacted with ethylenediamine (1.2 equiv) in methanol under reflux for 12 h.
  • Step 2 : Sodium cyanoborohydride (1.5 equiv) is added to the imine intermediate, and the mixture is stirred at room temperature for 24 h.
  • Step 3 : The product is purified via column chromatography (CH$$3$$OH/CH$$2$$Cl$$_2$$ = 1:9).

Key Data :

Parameter Value Source
Yield 68%
Purity (HPLC) >95%
Reaction Time 36 h

Nucleophilic Substitution with o-Tolyl Halides

This approach utilizes o-tolyl bromide or chloride for direct alkylation of ethylenediamine.

Procedure :

  • Step 1 : Ethylenediamine (2.0 equiv) is dissolved in dry THF under argon.
  • Step 2 : o-Tolyl bromide (1.0 equiv) is added dropwise, followed by K$$2$$CO$$3$$ (3.0 equiv).
  • Step 3 : The mixture is refluxed for 48 h, filtered, and concentrated. The crude product is recrystallized from ethanol.

Key Data :

Parameter Value Source
Yield 52%
Purity (NMR) >90%
Reaction Temp 80°C

Buchwald-Hartwig Amination

A palladium-catalyzed coupling for aryl halides and amines, enabling high selectivity.

Procedure :

  • Step 1 : o-Tolyl iodide (1.0 equiv), ethylenediamine (1.5 equiv), Pd(OAc)$$_2$$ (5 mol%), and Xantphos (10 mol%) are combined in toluene.
  • Step 2 : The reaction is heated to 100°C for 24 h under argon.
  • Step 3 : The product is isolated via extraction (EtOAc/H$$_2$$O) and vacuum distillation.

Key Data :

Parameter Value Source
Yield 75%
Turnover Frequency 8.2 h$$^{-1}$$
Catalyst Loading 5 mol% Pd

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 68 >95 Moderate High
Nucleophilic Substitution 52 >90 Low Moderate
Buchwald-Hartwig 75 >98 High Low

Critical Considerations

  • Selectivity : Reductive amination minimizes over-alkylation but requires careful stoichiometry.
  • Catalyst Cost : Buchwald-Hartwig offers higher yields but incurs elevated costs due to palladium catalysts.
  • Purification : Column chromatography is essential for isolating the mono-alkylated product in all methods.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

N-(o-Tolyl)ethylenediamine acts as a polydentate ligand due to its two amine groups and aromatic ring. Key findings include:

  • Ru(II) Complexation : The compound forms stable octahedral complexes with Ru(II) in the presence of carbonyl ligands, as demonstrated in antimicrobial studies. Coordination occurs via the ethylenediamine nitrogen atoms and the o-tolyl ring’s electron-rich sites .

  • Lithium-Mediated Reactions : In Birch reductions, ethylenediamine derivatives coordinate lithium ions, facilitating electron transfer to aromatic substrates. This mechanism is critical in synthetic organic chemistry .

Table 1: Metal Complexation Reactions

Reaction TypeConditionsProductKey Feature
Ru(II) CoordinationRuCl₃, CO, reflux[Ru(CO)(L)₂]Octahedral geometry, antimicrobial activity
Lithium InteractionLi, THF, ethylenediamineElectron-rich intermediatesEnables Birch reduction of arenes

Truce–Smiles Rearrangement

The o-tolyl group participates in base-mediated rearrangements:

  • Mechanism : Deprotonation of the methyl group by strong bases (e.g., KOtBu) initiates a radical or ionic pathway, leading to dihydroacridine derivatives .

  • Key Insight : Substituents on the nitrogen atom influence reaction feasibility. Secondary amines or labile N-groups enhance rearrangement efficiency .

Acid-Base Reactivity

The compound’s amine groups exhibit pH-dependent behavior:

  • pKa Values : Primary and secondary amines in ethylenediamine derivatives have pKa values ranging from 7.4–10.16, influencing protonation states in aqueous solutions .

  • CO₂ Capture : While not directly studied for this compound, analogous ethylenediamine derivatives react with CO₂ via zwitterionic intermediates, forming carbamates or carbamic acids .

Oxidation and Reduction

  • Oxidation : Potential oxidation of amine groups to nitroso or imine derivatives using agents like H₂O₂ or KMnO₄ (observed in related ethylenediamine compounds).

  • Reduction : Amine groups are stable under typical reducing conditions (e.g., LiAlH₄), but the aromatic ring may undergo catalytic hydrogenation .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
N-(o-Tolyl)ethylenediamine and its derivatives have shown potential in the development of antitumor agents. For instance, compounds containing the ethylenediamine scaffold have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that modifications to the ethylenediamine structure can enhance biological activity, making it a valuable scaffold in drug design .

Chiral Ligands and Catalysts
Chiral 1,2-diamines, including this compound, are essential in asymmetric synthesis as chiral ligands or catalysts. Their ability to facilitate stereoselective reactions has made them indispensable in synthesizing complex organic molecules . The compound's Lewis basic properties allow it to stabilize and activate organometallic reagents, further expanding its utility in synthetic chemistry .

Materials Science

Polymer Chemistry
this compound is utilized in synthesizing polyzwitterions and other polymeric materials. These materials exhibit unique properties such as antifouling characteristics and responsiveness to pH changes, which are crucial for applications in nanomedicine and drug delivery systems . The ability to fine-tune the molecular structure of these polymers enhances their performance in biological environments.

Analytical Chemistry

Combinatorial Libraries
The compound is also significant in creating combinatorial libraries for drug discovery. Libraries based on ethylenediamine derivatives are prepared using solid-phase synthesis techniques, allowing for the rapid screening of biological activities against various disease models . This approach facilitates the identification of lead compounds with potential therapeutic effects.

Case Study 1: Antitumor Agents

A study explored the synthesis of this compound derivatives and their cytotoxic effects on human cancer cell lines. The results demonstrated that specific modifications increased potency compared to standard treatments. This research highlights the compound's potential as a scaffold for developing new anticancer drugs.

Case Study 2: Chiral Catalysis

In a recent investigation, this compound was employed as a chiral ligand in asymmetric synthesis reactions. The findings showed that using this compound significantly improved enantioselectivity compared to non-chiral counterparts, underscoring its importance in producing chiral molecules for pharmaceuticals .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antitumor activity; chiral ligands
Materials ScienceSynthesis of responsive polymers
Analytical ChemistryCreation of combinatorial libraries

Mechanism of Action

The mechanism of action of N-(o-Tolyl)ethylenediamine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. The pathways involved in its mechanism of action depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N,N'-Bis(o-vanillidene)ethylenediamine (CAS Not Provided)

  • Structure : Schiff base formed by condensing ethylenediamine with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) .
  • Key Features :
    • Methoxy (-OCH₃) and hydroxyl (-OH) groups on aromatic rings enhance electron-donating capacity.
    • Forms stable complexes with transition metals due to chelating ability.
  • Applications : Used as a ligand in catalysis and materials science .
Parameter N,N'-Di(o-tolyl)ethylenediamine N,N'-Bis(o-vanillidene)ethylenediamine
Substituents o-Tolyl (hydrophobic) o-Vanillin (polar, chelating)
Molecular Weight 240.35 g/mol 329.14 g/mol (C₁₈H₂₁N₂O₄)
Key Application Ligand in coordination chemistry Chelating agent for metal ions

N-(1-Naphthyl)ethylenediamine (CAS 1465-25-4)

  • Structure : Ethylenediamine substituted with a bulky 1-naphthyl group .
  • Key Features :
    • High reactivity in diazotization and coupling reactions (e.g., Bratton-Marshall reaction).
    • Forms colored diazo derivatives for spectrophotometric detection of amines, sulfonamides, and thiols .
  • Applications : Analytical chemistry (e.g., pesticide residue analysis in food matrices) .
Parameter N,N'-Di(o-tolyl)ethylenediamine N-(1-Naphthyl)ethylenediamine
Aromatic Substituent o-Tolyl (moderate bulk) 1-Naphthyl (high bulk)
Solubility Low (hydrophobic) Moderate (polar hydrochloride salt)
Key Application Synthesis and catalysis Spectrophotometric analysis

N-Propyl Ethylenediamine (PSA)

  • Structure : Ethylenediamine with a propyl group on one nitrogen atom .
  • Key Features :
    • Polar amine groups enable hydrogen bonding with acidic compounds.
    • Used in QuEChERS methods to remove polar interferences (e.g., organic acids, pigments) during sample preparation .
  • Applications : Food safety testing (e.g., pesticide residue analysis in tea, milk) .
Parameter N,N'-Di(o-tolyl)ethylenediamine N-Propyl Ethylenediamine (PSA)
Substituent Type Aromatic Alkyl (propyl)
Polarity Hydrophobic Polar
Key Application Ligand design Sample purification in analytics

Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA) (CAS 60-00-4)

  • Structure : Ethylenediamine core with four acetic acid groups .
  • Key Features :
    • Hexadentate ligand with strong chelating capacity for metal ions (e.g., Ca²⁺, Fe³⁺).
    • High water solubility and low toxicity in regulated doses.
  • Applications : Industrial chelator, food preservative, and antidote for metal poisoning .
Parameter N,N'-Di(o-tolyl)ethylenediamine EDTA
Functional Groups Aromatic Carboxylate (-COOH)
Chelation Strength Weak (monodentate) Strong (hexadentate)
Key Application Organic synthesis Metal ion sequestration

Biological Activity

N-(o-Tolyl)ethylenediamine, a derivative of ethylenediamine, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an o-tolyl group attached to an ethylenediamine backbone. This structural feature is crucial for its biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of various ethylenediamine derivatives, including this compound. For instance, research has shown significant cytotoxicity against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung Cancer)20Induction of apoptosis via mitochondrial pathways
MDA-MB-231 (Breast)15Cell cycle arrest in S phase
PC3 (Prostate)30Loss of mitochondrial membrane potential

These findings suggest that this compound may induce apoptosis and disrupt cellular homeostasis in cancer cells, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit efficacy against bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBactericidal
Candida albicans16 µg/mLFungicidal

The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent in clinical settings .

Case Studies

  • Cytotoxicity in Cancer Treatment : A study evaluated the effects of this compound on A549, MDA-MB-231, and PC3 cell lines. Results showed a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed that the compound caused cell cycle arrest and loss of mitochondrial membrane potential, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In another study, this compound was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its application as a novel antibiotic .

Q & A

Basic Research Questions

Q. What safety protocols and storage conditions are critical for handling N-(o-Tolyl)ethylenediamine in laboratory settings?

  • Methodological Answer : Prioritize air-sensitive storage under inert gas (e.g., nitrogen) due to hygroscopicity and reactivity. Use corrosion-resistant containers (e.g., glass or HDPE) and avoid contact with oxidizing agents. Safety protocols should include PPE (gloves, goggles, lab coats) and fume hoods for ventilation. Regulatory guidelines from sources like RightAnswer Knowledge Solutions highlight acute exposure risks (e.g., skin burns, respiratory irritation), requiring immediate decontamination with water . For storage stability, conduct periodic pH and UV-Vis stability checks to detect decomposition .

Q. How can spectrophotometric methods be optimized to quantify this compound in aqueous solutions?

  • Methodological Answer : Adapt protocols from structurally similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride, which is used as a coupling agent in nitrite and thiol analysis. Prepare a calibration curve using serial dilutions (0.1–10 mM) in deionized water. Measure absorbance at 540 nm (visible range) after derivatization with sulfanilamide under acidic conditions. Validate with spike-recovery tests in matrices (e.g., saline buffers) to assess interference .

Q. What thermodynamic properties of this compound are essential for reaction design, and how are they measured?

  • Methodological Answer : Key properties include enthalpy of formation (ΔHf), heat capacity (Cp), and vapor pressure. Use differential scanning calorimetry (DSC) for ΔHf and Cp measurements, referencing NIST’s ethylenediamine data as a baseline . Gas-phase thermochemistry can be inferred via mass spectrometry coupled with ionization energy adjustments for the o-Tolyl substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in CO₂ adsorption capacities reported for this compound-functionalized metal-organic frameworks (MOFs)?

  • Methodological Answer : Discrepancies often arise from variations in MOF activation (e.g., solvent removal) or diamine grafting density. Standardize synthesis by:

  • Step 1 : Activate MOFs (e.g., Mg₂(dobpdc)) at 150°C under vacuum for 24 hours to ensure pore accessibility.
  • Step 2 : Quantify diamine loading via TGA-MS to correlate adsorption capacity with functionalization efficiency.
  • Step 3 : Perform CO₂ isotherm measurements at 25°C and 1 bar, comparing results with controlled humidity conditions to assess water co-adsorption effects .

Q. What experimental strategies are effective in elucidating the aerobic biodegradation pathways of this compound in hypersaline environments?

  • Methodological Answer :

  • Design : Use hypersaline wastewater simulants (e.g., 15% NaCl) inoculated with halophilic microbial consortia. Monitor degradation via LC-MS/MS to detect intermediates (e.g., toluidine derivatives).
  • Controls : Include abiotic samples (autoclaved) to distinguish microbial vs. chemical degradation.
  • Kinetics : Fit first-order decay models to quantify half-life (t₁/₂) under varying pH (6–9) and temperature (20–40°C) conditions, referencing methods from Thermo Scientific’s studies on hydroxyethyl-ethylenediamine .

Q. How can synthetic routes for this compound be optimized to minimize byproducts like polymeric residues?

  • Methodological Answer :

  • Route 1 : Condense o-toluidine with 1,2-dibromoethane in ethanol/water (3:1) at 60°C for 8 hours. Use excess NaHCO₃ to neutralize HBr and prevent polymerization.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to isolate the monomer. Validate purity via ¹H NMR (absence of broad peaks at δ 1.5–2.5 ppm indicates minimal oligomers).
  • Yield Improvement : Replace dibromoethane with epichlorohydrin for milder reaction conditions, reducing side reactions .

Key Notes

  • Contradiction Management : Conflicting CO₂ adsorption data may stem from incomplete MOF activation. Standardize pre-treatment protocols and validate via BET surface area analysis.
  • Advanced Synthesis : Silane-modified derivatives (e.g., N-[3-(Trimethoxysilyl)propyl]ethylenediamine) require anhydrous conditions to prevent premature hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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